Cas no 1520175-91-0 (1-Propanone, 1-(3-pyrrolidinyl)-)

1-Propanone, 1-(3-pyrrolidinyl)-, is a ketone derivative featuring a pyrrolidine substituent, which imparts unique reactivity and structural versatility. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals, agrochemicals, and specialty materials. The pyrrolidine ring enhances its solubility in polar solvents and may influence stereochemical outcomes in reactions. Its ketone functionality allows for further derivatization, including reductions, condensations, or nucleophilic additions. The compound’s balanced lipophilicity and polarity make it suitable for intermediate applications in drug discovery and fine chemical synthesis. Careful handling is advised due to its reactive nature.
1-Propanone, 1-(3-pyrrolidinyl)- structure
1520175-91-0 structure
Product Name:1-Propanone, 1-(3-pyrrolidinyl)-
CAS No:1520175-91-0
MF:C7H13NO
MW:127.184221982956
CID:5291828
Update Time:2025-09-27

1-Propanone, 1-(3-pyrrolidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(3-pyrrolidinyl)-
    • Inchi: 1S/C7H13NO/c1-2-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3
    • InChI Key: XKMGAZZTZOOPKU-UHFFFAOYSA-N
    • SMILES: C(C1CCNC1)(=O)CC

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Additional information on 1-Propanone, 1-(3-pyrrolidinyl)-

Introduction to 1-Propanone, 1-(3-pyrrolidinyl) and Its Applications in Modern Chemical Research

1-Propanone, 1-(3-pyrrolidinyl), with the CAS number 1520175-91-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its propanone backbone substituted with a 3-pyrrolidinyl group, has garnered attention due to its versatile structural properties and potential applications in drug development and material science.

The compound’s unique structure, combining a simple ketone moiety with a nitrogen-containing heterocycle, makes it an intriguing candidate for various biochemical interactions. The 3-pyrrolidinyl group introduces a basic nitrogen atom, which can participate in hydrogen bonding and coordination with metal ions, enhancing its utility in catalytic processes and as a ligand in coordination chemistry.

In recent years, the study of 1-propanone, 1-(3-pyrrolidinyl) has been particularly fascinating for researchers exploring novel pharmacophores. The pyrrolidine ring is a common motif in bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The incorporation of this moiety into the propanone scaffold potentially enhances the compound’s solubility and bioavailability, making it a promising candidate for drug design.

One of the most exciting areas of research involving this compound is its application in medicinal chemistry. Researchers have been investigating its potential as an intermediate in synthesizing small-molecule inhibitors targeting various therapeutic pathways. For instance, derivatives of 1-propanone, 1-(3-pyrrolidinyl) have shown promise in preclinical studies as modulators of neurotransmitter receptors, which could have implications for treating neurological disorders.

The chemical reactivity of 1-propanone, 1-(3-pyrrolidinyl) also makes it valuable in synthetic organic chemistry. The ketone group can undergo a variety of transformations, including nucleophilic addition reactions, condensation reactions, and oxidation processes. Additionally, the pyrrolidine ring can be functionalized through various methods, allowing chemists to tailor the molecule’s properties for specific applications.

Recent advancements in computational chemistry have further enhanced the understanding of 1-propanone, 1-(3-pyrrolidinyl)’s behavior. Molecular modeling studies have revealed insights into its interactions with biological targets at the atomic level. These simulations have guided the design of more effective derivatives with improved pharmacokinetic profiles. Such computational approaches are increasingly integral to modern drug discovery pipelines.

The compound’s potential extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. For example, complexes formed with transition metals like palladium and copper could serve as catalysts in cross-coupling reactions, which are crucial for constructing complex organic molecules.

Another emerging area of interest is the use of 1-propanone, 1-(3-pyrrolidinyl) in polymer chemistry. The incorporation of this unit into polymer backbones can impart unique properties such as enhanced flexibility or improved thermal stability. These modified polymers could find applications in coatings, adhesives, or even biodegradable materials.

The synthesis of 1-propanone, 1-(3-pyrrolidinyl) has also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes. Catalytic techniques have been particularly useful in achieving high yields while minimizing byproduct formation. These improvements are essential for ensuring the compound’s availability for both research and industrial applications.

The safety profile of 1-propanone, 1-(3-pyrrolidinyl) is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential effects on human health and the environment. These studies have confirmed that under appropriate handling conditions, the compound poses minimal risk. However, standard laboratory precautions are always recommended when working with any chemical substance.

In conclusion,1-Propanone, 1-(3-pyrrolidinyl) (CAS no. 1520175-91-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool in pharmaceutical research, catalysis, and materials science. As our understanding of its properties continues to grow, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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